6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-19-8-4-7-17-21(19)25-13-18-20(14-9-11-15(24)12-10-14)26-27(22(17)18)16-5-2-1-3-6-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJYTRPZGGZPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions:
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Reagents : Alkoxides, amines, or thiols.
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Conditions : Polar aprotic solvents (e.g., DMF) at 80–120°C.
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Products :
Substituting Agent Product Formed Yield (%) Sodium methoxide 6-methoxy derivative 72–85 Aniline 6-anilino derivative 68
Electronic effects from the electron-withdrawing fluorine and chlorine substituents activate the C6 position for nucleophilic attack.
Electrophilic Aromatic Substitution
The quinoline ring participates in electrophilic reactions due to its π-electron-rich regions:
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Nitration :
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Sulfonation :
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Reagent : Fuming H₂SO₄ at 50°C.
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Product : 8-sulfo derivative, isolated as sodium salt.
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Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
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Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.
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Conditions : Ethanol/water (3:1), reflux, 12–24 hrs.
Buchwald-Hartwig Amination
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Reagents : Primary amines, Pd₂(dba)₃, Xantphos.
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Conditions : Toluene, 100°C, 24 hrs.
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Product : 6-alkylamino derivatives with yields up to 78%.
Reduction Reactions
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Catalytic Hydrogenation :
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Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C.
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Product : Partially reduced dihydroquinoline derivative (retains pyrazole aromaticity).
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Selectivity : The quinoline ring is more reactive than the fluorophenyl groups.
Photochemical Reactions
Pyrazolo[4,3-c]quinolines exhibit photosensitizing properties:
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Application : Generates singlet oxygen (¹O₂) under UV/visible light, enabling use in photodynamic therapy .
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Mechanism : Energy transfer from excited triplet state to molecular oxygen .
Coordination Chemistry
The nitrogen-rich structure acts as a ligand for metal complexes:
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Metal Ions : Binds Cu(II), Pt(II), and Pd(II) via pyrazole and quinoline N atoms.
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Applications : Catalytic activity in oxidation reactions and antitumor properties .
Functional Group Transformations
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Fluorophenyl Ring Reactions :
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Halogen Exchange : Fluorine can be replaced via SNAr under harsh conditions (e.g., KF, 180°C).
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Chlorine Displacement : C6-Cl reacts preferentially over aromatic F due to lower bond dissociation energy.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The mechanisms of action include:
- Inhibition of Nitric Oxide Production : Compounds similar to 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline have demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer potential of this compound class has been explored through various studies indicating activity against different cancer cell lines. The mechanisms include apoptosis induction and cell cycle arrest.
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 6-Chloro-3-(4-fluorophenyl)-1-phenyl... | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship reveal that the presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings enhances biological activity. Conversely, bulky substituents may reduce efficacy due to steric hindrance.
Case Study 1: Anti-inflammatory Effects
A study evaluating various pyrazolo[4,3-c]quinoline derivatives highlighted their effects on nitric oxide production in macrophage cells. The results indicated that certain compounds exhibited IC50 values comparable to established anti-inflammatory agents, suggesting their potential therapeutic applications.
Case Study 2: Anticancer Efficacy
Another study investigated the anticancer properties of pyrazolo[4,3-c]quinoline derivatives against multiple cancer cell lines. The findings demonstrated that these compounds could effectively induce apoptosis and inhibit cell proliferation, supporting their development as anticancer agents.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. The exact pathways can vary depending on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The substituent positions and electronic effects critically influence biological activity and physicochemical behavior. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups (Cl, F): The 6-chloro and 3-(4-fluorophenyl) groups in the target compound likely enhance its metabolic stability and membrane permeability compared to methoxy or amino derivatives .
- Amino vs. Halogen Substituents: Amino-containing analogues (e.g., 2i) exhibit potent anti-inflammatory activity but may suffer from reduced bioavailability due to polarity . In contrast, halogenated derivatives (e.g., the target compound) prioritize lipophilicity, favoring CNS penetration or anticancer applications .
Anti-Inflammatory Activity:
- Amino Derivatives (2i, 2m): Demonstrated IC₅₀ values in the submicromolar range against LPS-stimulated NO production, comparable to the inhibitor 1400W . Mechanism involves suppression of iNOS and COX-2 expression.
Anticancer Potential:
- Microwave-Synthesized Analogues: Pyrazolo[4,3-c]quinolines with methoxy/ethoxy groups (e.g., 8-ethoxy derivative) exhibit moderate cytotoxicity against MCF-7 and A549 cells (IC₅₀ ~ 10–50 µM) .
- Target Compound: The chloro and fluorophenyl groups may enhance DNA intercalation or topoisomerase inhibition, as seen in chloroquinoline derivatives .
Q & A
Q. What in vitro models best predict in vivo efficacy for anticancer activity?
- Models :
- 3D Spheroids : Mimic tumor microenvironments; assess penetration via confocal microscopy .
- Patient-Derived Organoids : Test compound heterogeneity in resistance mechanisms .
- Metrics : Apoptosis (Annexin V) and caspase-3 activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
